4-Butoxy-3-methylbenzaldehyde
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Overview
Description
4-Butoxy-3-methylbenzaldehyde is an organic compound with the molecular formula C12H16O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a butoxy group at the fourth position and a methyl group at the third position. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-3-methylbenzaldehyde can be achieved through several methods. One common approach involves the alkylation of 3-methylbenzaldehyde with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate catalytic systems to enhance reaction efficiency and reduce by-product formation.
Chemical Reactions Analysis
Types of Reactions: 4-Butoxy-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the butoxy or methyl groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-Butoxy-3-methylbenzoic acid.
Reduction: 4-Butoxy-3-methylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the substituent introduced.
Scientific Research Applications
4-Butoxy-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Research into its potential pharmacological properties is ongoing, particularly in the development of new therapeutic agents.
Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 4-Butoxy-3-methylbenzaldehyde involves its interaction with various molecular targets. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group is reduced to an alcohol by the addition of hydrogen atoms. The compound’s aromatic ring can undergo electrophilic substitution, where the electron-rich benzene ring reacts with electrophiles to form substituted products.
Comparison with Similar Compounds
4-Butoxybenzaldehyde: Lacks the methyl group at the third position.
3-Methylbenzaldehyde: Lacks the butoxy group at the fourth position.
4-Methoxy-3-methylbenzaldehyde: Has a methoxy group instead of a butoxy group.
Uniqueness: 4-Butoxy-3-methylbenzaldehyde is unique due to the presence of both the butoxy and methyl groups, which influence its reactivity and physical properties. The combination of these substituents makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
4-butoxy-3-methylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-4-7-14-12-6-5-11(9-13)8-10(12)2/h5-6,8-9H,3-4,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWMOBLBJZTDBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80613834 |
Source
|
Record name | 4-Butoxy-3-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80613834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
820236-97-3 |
Source
|
Record name | 4-Butoxy-3-methylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=820236-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Butoxy-3-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80613834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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